

An In-depth Technical Guide on Allylthiopropionate (CAS 41820-22-8)

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Compound of Interest

Compound Name: Allylthiopropionate

Cat. No.: B15377150

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylthiopropionate, with the CAS number 41820-22-8, is an organosulfur compound belonging to the thioester family. Its chemical structure consists of an allyl group attached to a sulfur atom, which in turn is bonded to a propionyl group. This molecule is also known by other names such as S-Allyl propanethioate and Propanethioic acid, S-2-propen-1-yl ester[1]. While it is primarily used as a flavoring agent in the food industry, its structural similarity to biologically active allyl sulfur compounds found in garlic suggests potential for further investigation in pharmaceutical and life sciences research[2][3]. This guide provides a comprehensive overview of the available technical data on **allylthiopropionate**, including its chemical properties, and discusses potential areas of research based on the known biological activities of related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **allylthiopropionate** is presented in Table 1. This data has been aggregated from various chemical databases and supplier specifications.

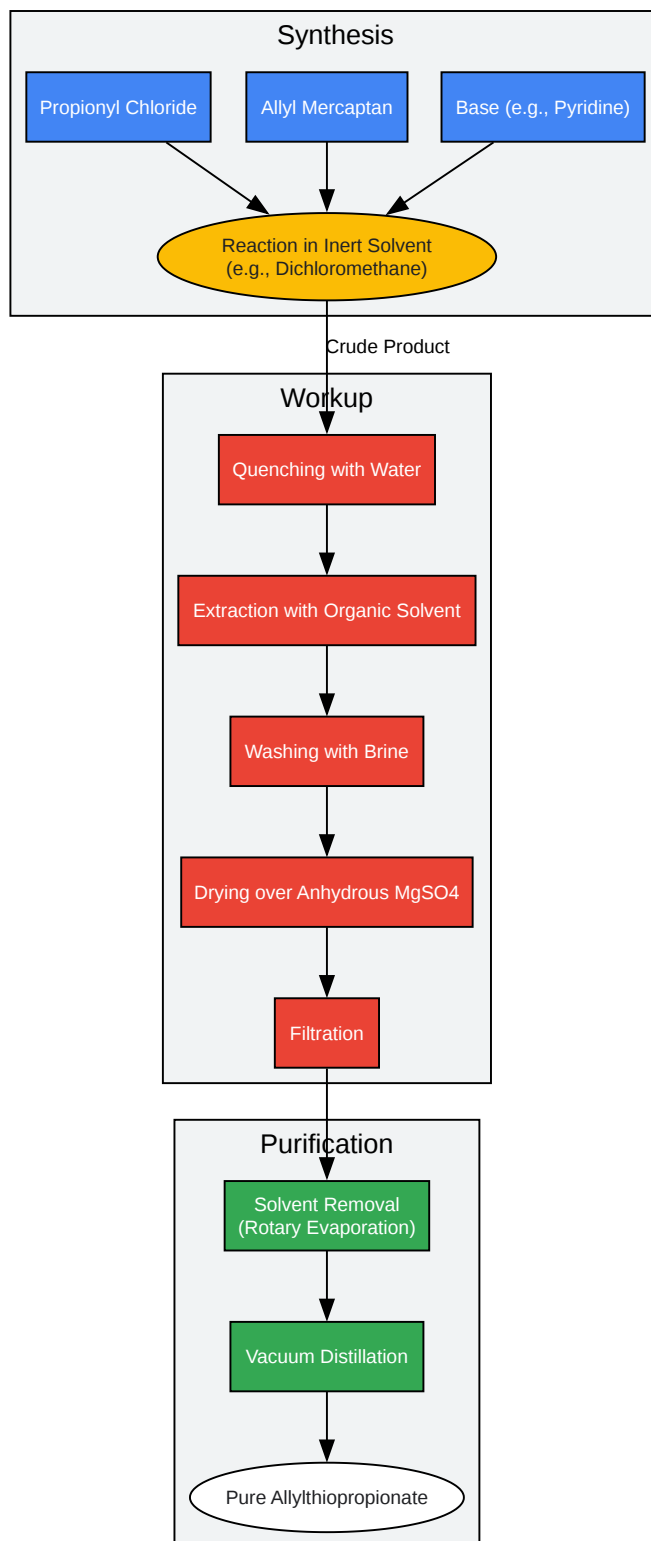
Property	Value	Reference(s)
CAS Number	41820-22-8	[4]
Molecular Formula	C6H10OS	[4][5]
Molecular Weight	130.21 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	-
Odor	Pungent, garlic-like	-
Density	0.965 g/mL at 25 °C	[6]
Boiling Point	151.4 °C at 760 mmHg	[6]
Flash Point	48.33 °C (119 °F)	[7]
Refractive Index	1.482 at 20 °C	[7]
Solubility	Soluble in organic solvents, insoluble in water	-
SMILES	<chem>C=CCSC(=O)CC</chem>	[5]
InChIKey	GKRISGLFPMFKSX- UHFFFAOYSA-N	[1]

Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **allylthiopropionate** are not readily available in the public domain. However, based on general principles of organic chemistry, a plausible synthetic route would involve the thioesterification of propionic acid or its derivatives with allyl mercaptan. One potential approach is the reaction of an activated form of propionic acid, such as propionyl chloride, with allyl mercaptan in the presence of a base to neutralize the HCl byproduct.

A logical workflow for a potential synthesis and purification process is outlined in the diagram below.

Potential Synthesis and Purification Workflow for Allylthiopropionate

[Click to download full resolution via product page](#)Caption: A logical workflow for the synthesis and purification of **Allylthiopropionate**.

Analytical Characterization

While raw spectral data is not widely published, references to analytical characterization of **allylthiopropionate** exist, primarily from large chemical databases.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like **allylthiopropionate**. PubChem lists a Kovats retention index of 709 on a semi-standard non-polar column, indicating its elution behavior relative to n-alkanes[4]. A typical experimental setup would involve a capillary column (e.g., DB-5ms) with a temperature gradient to separate the compound from any impurities, followed by mass spectrometric detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^{13}C NMR are essential for the structural elucidation of **allylthiopropionate**. While specific chemical shift assignments are not detailed in the available literature, the expected resonances can be predicted based on its structure.

- ^1H NMR: Protons of the allyl group would exhibit characteristic signals in the vinyl region (δ 5-6 ppm) and as a doublet for the methylene group adjacent to the sulfur atom. The ethyl group of the propionyl moiety would show a quartet and a triplet.
- ^{13}C NMR: The carbonyl carbon would appear downfield (around δ 170-180 ppm). The carbons of the allyl and ethyl groups would have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in **allylthiopropionate**. Key expected absorption bands would include:

- C=O stretch: A strong absorption band around $1690\text{-}1715\text{ cm}^{-1}$ characteristic of a thioester carbonyl group.
- C=C stretch: A medium absorption band around 1640 cm^{-1} for the allyl double bond.
- C-H stretches: Absorptions for sp^2 and sp^3 hybridized C-H bonds.

Potential Biological Activity and Drug Development Applications

There is currently no direct research available on the biological activity, signaling pathways, or drug development applications of **allylthiopropionate**. However, its structural similarity to other allyl sulfur compounds, particularly those derived from garlic, provides a strong rationale for investigating its potential in these areas.

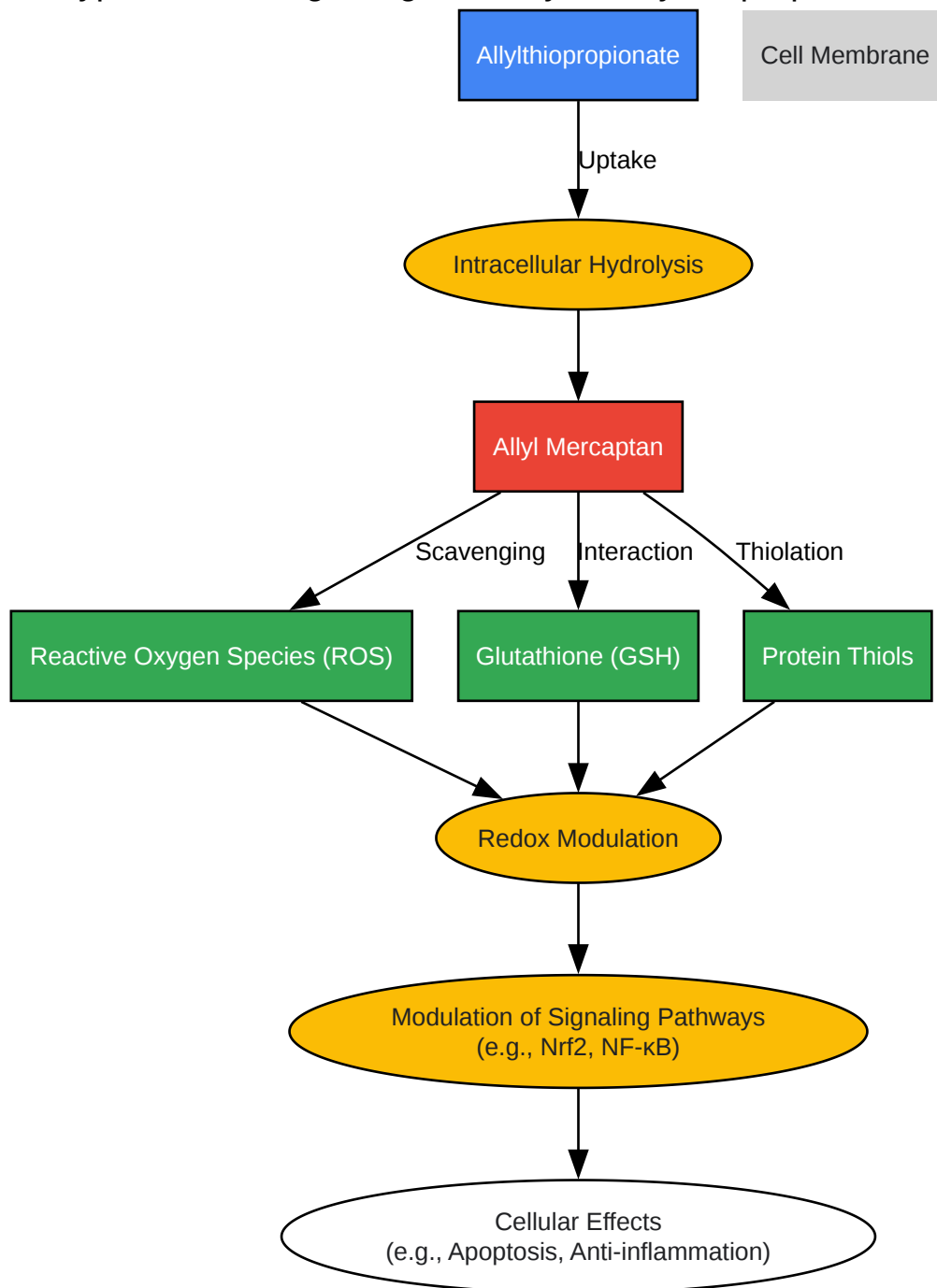
Many organosulfur compounds from garlic are known to possess a range of biological activities, including anticancer, anti-inflammatory, and cardioprotective effects[2][8]. The allyl group and the sulfur atom are often crucial for these activities[3].

Postulated Mechanism of Action

The biological effects of many allyl sulfur compounds are attributed to their ability to interact with cellular thiols, such as glutathione and cysteine residues in proteins[9]. This can modulate the cellular redox state and affect the function of various enzymes and transcription factors. A potential mechanism of action for **allylthiopropionate** could involve its hydrolysis to allyl mercaptan and propionic acid, or direct interaction of the intact molecule with cellular targets.

The diagram below illustrates a hypothesized signaling pathway based on the known actions of related allyl sulfur compounds.

Hypothesized Signaling Pathway for Allylthiopropionate

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